4-(Chlorosulfonyl)-2-(trifluoromethyl)benzoic acid
Overview
Description
“4-(Chlorosulfonyl)benzoic acid” is a chemical reagent used in catalyzing living radical polymerizations, in the preparation of polymer bound transfer hydrogenation catalyst, and 4-(carboxymethyl-sulfamoyl)-benzoyladenosine . It is also used as a reagent in the sulfonation of γ-cyclodextrin . “4-(Trifluoromethyl)benzoic acid” was used in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates via N,N?-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide . It was used as an internal standard during the ultra trace analysis of fluorinated aromatic carboxylic acids by GC/MS method .
Synthesis Analysis
The synthesis of “4-(Trifluoromethyl)benzoic acid” involves the use of N,N?-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide .Molecular Structure Analysis
The molecular formula of “4-(Chlorosulfonyl)benzoic acid” is C7H5ClO4S . The molecular formula of “4-(Trifluoromethyl)benzoic acid” is C8H5F3O2 .Chemical Reactions Analysis
“4-(Chlorosulfonyl)benzoic acid” reacts with water . “4-(Trifluoromethyl)benzoic acid” is soluble in water .Physical and Chemical Properties Analysis
“4-(Chlorosulfonyl)benzoic acid” appears as white crystals or powder . “4-(Trifluoromethyl)benzoic acid” appears as white powder or lumps .Scientific Research Applications
Synthesis and Biological Activity
4-(Chlorosulfonyl) benzoic acid is used in the synthesis of various compounds with potential biological activity. Havaldar and Khatri (2006) described its condensation with diethyl amine, leading to the creation of compounds that were later screened for biological activity. This research highlights its role in synthesizing new compounds for potential pharmacological uses (Havaldar & Khatri, 2006).
Computational Chemistry and Metabolism Studies
In a study by Ghauri et al. (1992), computational and empirical methods were used to study the molecular properties of a series of substituted benzoic acids, including 4-(Chlorosulfonyl)-2-(trifluoromethyl)benzoic acid. This research provides valuable insights into the metabolism of these compounds and their physicochemical properties, which are crucial for understanding their behavior in biological systems (Ghauri et al., 1992).
Electrochemistry and Organic Synthesis
Jabbar et al. (1998) explored the electroreductive desulfurization of certain compounds containing the trifluoromethyl group. This study demonstrates the versatility of this compound in organic synthesis and its potential applications in developing new chemical processes (Jabbar et al., 1998).
Polymeric Systems with Antithrombogenic Activity
Rodríguez et al. (1999) discussed the use of a derivative of Triflusal, which contains the trifluoromethyl benzoic acid group, in creating polyacrylic systems for use as coatings on vascular grafts. This application underscores its potential in developing materials with biomedical applications, particularly in antithrombogenic treatments (Rodríguez et al., 1999).
Antimicrobial Agents
Krátký and Vinšová (2012) conducted a study on salicylanilide esters with 4-(trifluoromethyl)benzoic acid, evaluating their potential as antimycotic agents. This research highlights the role of this compound in the development of new antimicrobial agents, demonstrating its importance in the field of medicinal chemistry (Krátký & Vinšová, 2012).
Lithiation and Organic Synthesis
Bennetau et al. (1995) explored the directed lithiation of benzoic acids, including derivatives with the trifluoromethyl group. This study provides insights into the chemical behavior of such compounds in reactions important for complex organic synthesis (Bennetau et al., 1995).
Safety and Hazards
Properties
IUPAC Name |
4-chlorosulfonyl-2-(trifluoromethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O4S/c9-17(15,16)4-1-2-5(7(13)14)6(3-4)8(10,11)12/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFHWFRZFVYVOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423031-79-1 | |
Record name | 4-(chlorosulfonyl)-2-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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